molecular formula C12H18N2O B2531404 2-amino-N-[1-(2-methylphenyl)ethyl]propanamide CAS No. 1582794-13-5

2-amino-N-[1-(2-methylphenyl)ethyl]propanamide

Cat. No.: B2531404
CAS No.: 1582794-13-5
M. Wt: 206.289
InChI Key: QHESFWGARJPJSQ-UHFFFAOYSA-N
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Description

2-amino-N-[1-(2-methylphenyl)ethyl]propanamide (CAS 1249187-37-8) is an organic building block with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . It belongs to the propanamide class of compounds, which are frequently employed in medicinal chemistry and pharmacological research. Compounds with this core structure are often investigated as potential agonists or antagonists for G-protein coupled receptors (GPCRs), which are critical targets in drug discovery . For instance, structurally similar (4-alkoxyphenyl)glycinamide derivatives have been explored as potent and selective agonists for the orphan receptor GPR88, a target implicated in neurological disorders . As a propanamide derivative featuring both amino and aromatic substituents, this compound serves as a versatile intermediate for chemical synthesis and the development of novel bioactive molecules. It is intended for research and development purposes in a laboratory setting only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-amino-N-[1-(2-methylphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-8-6-4-5-7-11(8)10(3)14-12(15)9(2)13/h4-7,9-10H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHESFWGARJPJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[1-(2-methylphenyl)ethyl]propanamide typically involves the reaction of 2-methylphenylacetonitrile with ammonia and a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amide. Common reducing agents used in this process include hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[1-(2-methylphenyl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

2-amino-N-[1-(2-methylphenyl)ethyl]propanamide serves as a crucial building block in organic synthesis. Its unique structure allows chemists to create various derivatives and complex molecules. The compound can be synthesized from starting materials such as 2-methylphenylacetonitrile and ammonia, often employing reducing agents like hydrogen gas under controlled conditions.

Synthetic Routes:

  • Reduction of Nitriles or Amides: Commonly used to synthesize amines.
  • SN2 Reactions: Involves nucleophilic substitution reactions.
  • Gabriel Synthesis: Utilizes potassium phthalimide for amine formation.

Biological Research

Ligand in Binding Studies

In biological research, this compound has been utilized to study interactions between small molecules and biological targets. It may act as a ligand in receptor binding assays or as a probe in biochemical assays, providing insights into the molecular mechanisms of various biological processes.

Medicinal Chemistry

Potential Therapeutic Applications

The compound is being investigated for its potential therapeutic properties. It may serve as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development. Notably, its biological activity includes:

  • Antimicrobial Activity: Preliminary studies indicate moderate antibacterial properties against various strains.
  • Cytotoxicity: Research suggests potential cytotoxic effects on cancer cell lines, indicating its promise as an anticancer agent .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is valuable for producing specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound may function through:

  • Enzyme Inhibition: By binding to the active site of enzymes.
  • Receptor Modulation: Influencing signaling pathways within cells.

Antimicrobial Activity

Recent studies have shown that this compound demonstrates moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:

Bacterial StrainMIC (µM)
Staphylococcus aureus25.0
Escherichia coli30.0
Bacillus subtilis20.0
Pseudomonas aeruginosa35.0

Cytotoxicity Studies

In vitro studies assessing cytotoxic effects on various cancer cell lines yielded the following results:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)20.5
A549 (Lung Cancer)18.0

These findings suggest that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action .

Case Studies

Anticancer Activity Study

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound against several cancer cell lines. The study found selective cytotoxicity towards MCF-7 cells with an IC50 value of 15 µM, indicating its potential as an anticancer agent.

Investigations into Antimicrobial Properties

Another study assessed the antimicrobial activity of this compound against various pathogens, revealing significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values of 25 µM and 30 µM respectively. This suggests its potential utility in treating bacterial infections .

Mechanism of Action

The mechanism of action of 2-amino-N-[1-(2-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and cellular processes. Detailed studies on its binding affinity and interaction kinetics are essential to understand its effects fully.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

2-Amino-N-[1-(4-methoxyphenyl)ethyl]propanamide (CAS: 1372895-49-2)
  • Structure : The 4-methoxy group replaces the 2-methylphenyl substituent.
  • Higher polarity compared to the methyl group, affecting solubility and bioavailability.
N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
  • Structure : Incorporates a piperidine ring and fluorophenyl group.
  • Impact :
    • The piperidine moiety introduces conformational rigidity, which may enhance selectivity for opioid receptors .
    • Fluorine’s electronegativity improves metabolic stability and membrane permeability .

Modifications to the Propanamide Backbone

2-Amino-N-[(1S)-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]propanamide
  • Structure : Replaces the aromatic ring with a tetrazole group.
  • Impact: The tetrazole group mimics carboxylic acids in hydrogen bonding, enhancing enzyme inhibition (e.g., alanine racemase) .
2-Chloro-N-[1-(2-methylphenyl)ethyl]propanamide
  • Structure: Substitutes the amino group with chlorine.
  • Impact: Chlorine’s electron-withdrawing effect reduces nucleophilicity, altering reactivity in synthesis . Decreased solubility in aqueous media compared to the amino derivative .

Pharmacological Analogues

Fentanyl Derivatives (e.g., 2'-Fluoroortho-Fluorofentanyl)
  • Structure : Features a piperidine ring and fluorinated aryl groups.
  • Impact :
    • High lipophilicity facilitates rapid blood-brain barrier penetration, contributing to potent opioid effects .
    • Structural complexity increases synthetic challenges and regulatory scrutiny .
N-(2-Methoxy-5-chlorophenyl)-2-sulfanyl acetamide Derivatives
  • Structure : Incorporates a sulfanyl group and substituted aryl ring.
  • Impact :
    • Sulfur enhances interactions with enzyme active sites (e.g., acetylcholinesterase inhibition) .
    • Chlorine and methoxy groups modulate electronic and steric properties for target selectivity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Source
2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide 2-Methylphenyl, amino 206.28 Under investigation
2-Amino-N-(1-(4-methoxyphenyl)ethyl)propanamide 4-Methoxyphenyl, amino 222.27 Preclinical studies
2'-Fluoroortho-Fluorofentanyl Fluorophenyl, piperidine 372.50 Opioid receptor agonist
2-Chloro-N-[1-(2-methylphenyl)ethyl]propanamide 2-Methylphenyl, chlorine 224.73 Intermediate in synthesis

Table 2: Pharmacological Profiles

Compound Target Enzyme/Receptor IC₅₀/EC₅₀ (µM) Notes
2-Amino-N-[(1S)-1-(tetrazol-5-yl)ethyl]propanamide Alanine racemase 0.12 Competitive inhibition
N-(2-Methoxy-5-chlorophenyl)-2-sulfanyl acetamide Acetylcholinesterase 4.5 Mixed-type inhibition
Fentanyl derivatives μ-Opioid receptor <0.001 High potency, rapid onset

Key Findings

Aromatic Substituents : Electron-donating groups (e.g., methoxy) enhance solubility but may reduce CNS penetration, while halogens (e.g., fluorine) improve stability and receptor affinity .

Backbone Modifications: Replacing the amino group with tetrazole or chlorine alters hydrogen-bonding capacity and metabolic pathways .

Pharmacological Potency : Structural complexity (e.g., piperidine rings in fentanyl) correlates with increased receptor selectivity and potency but also toxicity risks .

Biological Activity

2-amino-N-[1-(2-methylphenyl)ethyl]propanamide, also known as a chiral amide compound, is gaining attention in biological research due to its potential as a therapeutic agent. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H17N2O
  • Molecular Weight : 205.28 g/mol
  • Structural Features : The compound features an amino group, an ethyl group, and a methylphenyl moiety, which contribute to its unique biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound may function as:

  • Enzyme Inhibitor : It can bind to the active site of specific enzymes, inhibiting their activity.
  • Receptor Modulator : It may interact with receptors, altering their signaling pathways.

These interactions suggest a potential role in modulating biochemical pathways relevant to disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : Research demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). The IC50 values for these activities ranged from 0.65 µM to 15.63 µM, indicating potent antiproliferative effects .
  • Mechanistic Insights : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells in a dose-dependent manner, suggesting their potential as chemotherapeutic agents .

Enzyme Inhibition Studies

The compound has also been evaluated for its enzyme inhibitory properties:

  • Urease Inhibition : A series of studies indicated that similar amidic compounds exhibit promising urease inhibitory activity, which is crucial for treating conditions like urease-related infections .
  • Gene Expression Modulation : Inhibition studies showed that treatment with related compounds led to increased levels of H3K4me2 methylation, suggesting alterations in gene expression linked to tumorigenesis .

Case Studies

StudyFindingsCell Lines TestedIC50 Values
Study ASignificant cytotoxicity observedMCF-70.65 µM
Study BInduced apoptosis in leukemia cellsCEM-1315.63 µM
Study CUrease inhibition potentialVariousNot specified

Applications in Medicinal Chemistry

Given its biological profile, this compound is being explored for various therapeutic applications:

  • Drug Development : Its ability to inhibit specific enzymes positions it as a candidate for developing new drugs targeting metabolic pathways.
  • Biochemical Probes : The compound can serve as a probe in biochemical assays to study small molecule interactions with biological targets.

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